

AM841: A Peripherally Restricted Cannabinoid Agonist Devoid of Central Nervous System Effects

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Compound of Interest

Compound Name: AM841

Cat. No.: B10778985

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A comparative analysis of **AM841**, a potent CB1 receptor agonist, demonstrates its efficacy in modulating peripheral systems without inducing the central nervous system side effects characteristic of other cannabinoids. This guide presents supporting experimental data, detailed methodologies, and pathway visualizations for researchers in drug development and related scientific fields.

AM841 is a potent and covalently acting agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3] While the activation of CB1 receptors is a promising therapeutic strategy for various conditions, the clinical utility of many cannabinoid agonists is hampered by their psychoactive and other central nervous system (CNS) effects.[4][5] Experimental evidence strongly indicates that **AM841** is a peripherally restricted compound, offering a significant advantage by selectively targeting peripheral CB1 receptors without impacting the CNS.[6][7][8] This guide provides a comparative overview of **AM841** and the non-selective cannabinoid agonist WIN 55,212-2, highlighting the absence of central effects with **AM841**.

Comparative Analysis of Peripheral Efficacy and Central Effects

Experimental data from in vivo rodent models demonstrate a clear dissociation between the peripheral and central effects of **AM841**, particularly when compared to the centrally active cannabinoid agonist WIN 55,212-2.

Gastrointestinal Motility

AM841 exhibits high potency in modulating gastrointestinal (GI) motility, a peripherally mediated effect. In contrast, WIN 55,212-2 requires significantly higher doses to achieve a comparable effect, and these doses are associated with significant central effects.

Compound	Assay	Effective Dose	EC50	Reference
AM841	Colonic Bead Expulsion (mice)	Significant slowing at 0.1 mg/kg	0.03 mg/kg	[2]
WIN 55,212-2	Colonic Bead Expulsion (mice)	Comparable slowing at 3 mg/kg	-	[2]
AM841	Small Intestinal Transit (mice)	Significant slowing at 0.001 mg/kg	-	[2]
WIN 55,212-2	Small Intestinal Transit (mice)	Less potent than AM841 at equimolar doses	-	[2]
AM841	Gastric Emptying & Intestinal Transit (rats)	Potent reduction at 0.1 mg/kg	-	[9][10]
WIN 55,212-2	Gastric Emptying & Intestinal Transit (rats)	Comparable effect at 5 mg/kg	-	[9][10]

Cannabinoid Tetrad: A Measure of Central Effects

The "cannabinoid tetrad" is a battery of four tests used to assess the central effects of cannabinoid agonists in rodents: hypolocomotion (reduced spontaneous movement), analgesia (pain relief), hypothermia (lowered body temperature), and catalepsy (a state of immobility).[6] [7] At doses that are highly effective in modulating GI motility, **AM841** does not induce the characteristic effects of the cannabinoid tetrad.

Compound	Dose (mg/kg)	Hypolocomotion	Analgesia (Paw Withdrawal)	Hypothermia	Reference
AM841	0.1	No significant reduction	No effect	No significant change	[2]
AM841	1	No significant reduction	-	No significant change	[2]
WIN 55,212-2	1	Significant reduction	Significant increase in withdrawal time	Significant decrease in temperature	[2]
WIN 55,212-2	5	-	Significant analgesia	Significant hypothermia	[9]

Evidence for Peripheral Restriction: Brain Penetration Studies

The lack of central effects with **AM841** is attributed to its limited ability to cross the blood-brain barrier. Studies measuring the concentration of **AM841** in the brain and plasma following systemic administration have confirmed its low brain penetration.

Compound	Administration	Brain/Plasma Ratio (AUC)	Reference
AM841	1 mg/kg, i.p. (mice)	0.05	[2]

This low ratio indicates that only a very small fraction of the peripherally administered **AM841** reaches the central nervous system, thus preventing the activation of brain CB1 receptors and the subsequent manifestation of central effects.[2]

Experimental Protocols

Cannabinoid Tetrad

The following protocols are standard for assessing the central effects of cannabinoid agonists in mice.^[6]^[7]

- Hypolocomotion (Open Field Test): Mice are placed in a novel, open-field arena. Their spontaneous activity, measured by line crossings or distance traveled, is recorded over a set period. A significant decrease in activity compared to a vehicle-treated control group indicates hypomotility.^[7]
- Analgesia (Hot Plate or Tail Immersion Test):
 - Hot Plate Test: The mouse is placed on a heated surface (typically 52-55°C), and the latency to a nociceptive response (e.g., hind paw lick or jump) is measured. An increased latency indicates an analgesic effect.^[7]
 - Tail Immersion Test: The distal portion of the mouse's tail is immersed in a warm water bath (typically 52-55°C), and the time taken to withdraw the tail is recorded. A longer withdrawal time suggests analgesia.^[7]
- Hypothermia: Core body temperature is measured using a rectal probe at a specified time after drug administration. A significant drop in temperature compared to the control group is indicative of hypothermia.^[7]
- Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised slightly off the surface. The time the mouse remains in this unnatural posture is measured. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.^[7]

Gastrointestinal Motility Assays

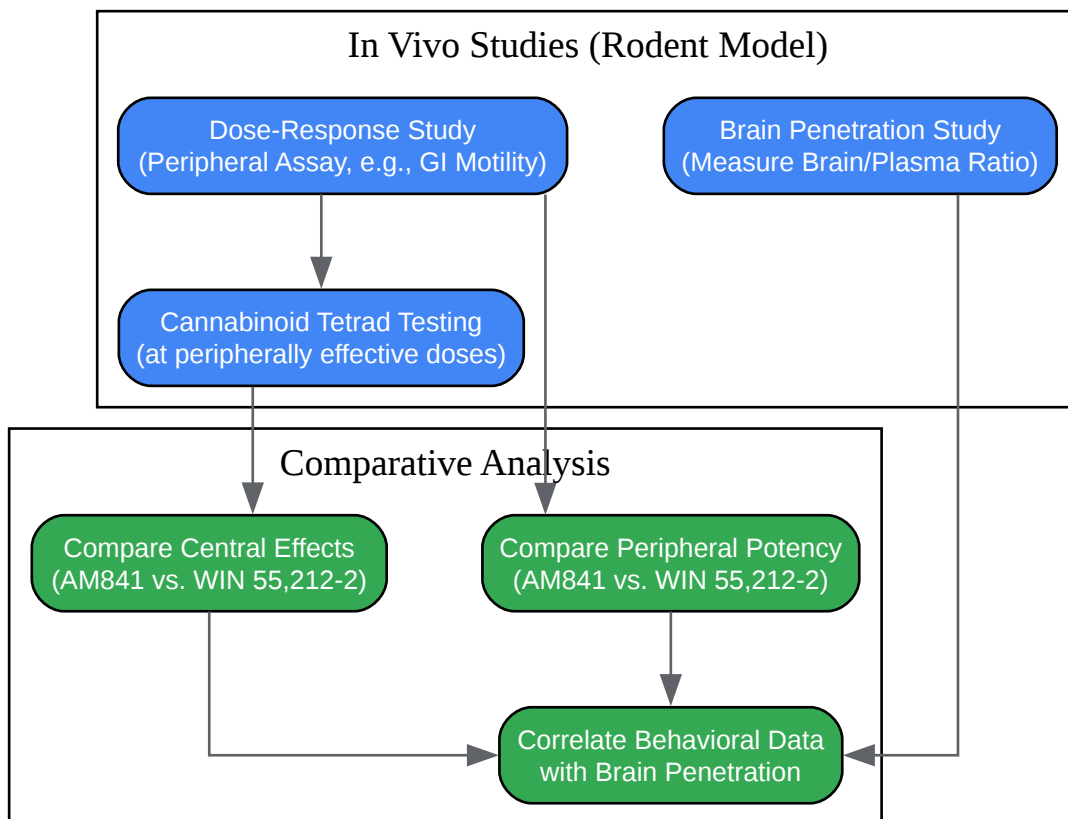
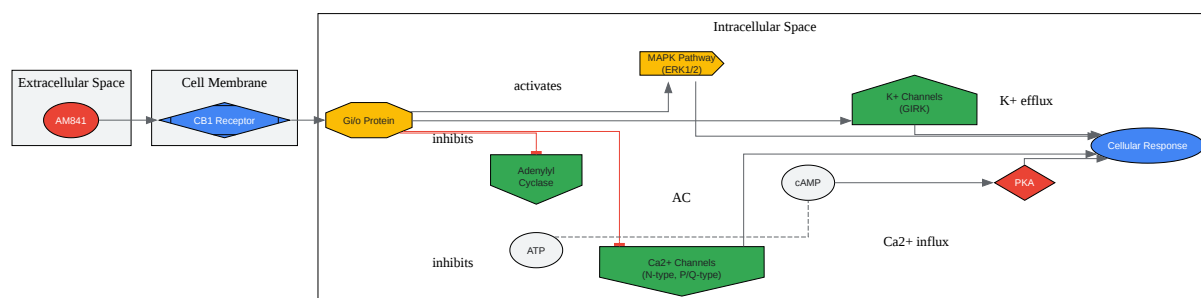
These assays are used to evaluate the effect of compounds on the transit of contents through the gastrointestinal tract.

- Upper Gastrointestinal Transit (Charcoal Meal Assay): Mice are fasted and then administered an oral gavage of a non-absorbable marker, such as charcoal mixed with acacia gum. After a set time, the animals are euthanized, and the small intestine is carefully removed. The distance the charcoal has traveled from the pyloric sphincter to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine. A decrease in this percentage indicates a slowing of GI transit.

- Colonic Bead Expulsion: A small glass bead is inserted into the distal colon of a conscious mouse. The time it takes for the mouse to expel the bead is recorded. An increase in the expulsion time indicates a slowing of colonic motility.[2]

CB1 Receptor Signaling Pathway

AM841 exerts its effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like **AM841** to the CB1 receptor initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.



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